molecular formula C11H10ClNO2 B2858059 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid CAS No. 1314781-20-8

2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid

Cat. No. B2858059
CAS RN: 1314781-20-8
M. Wt: 223.66
InChI Key: VKKGHNGGDMNGFC-UHFFFAOYSA-N
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Description

The compound “2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid” is a chemical compound with a molecular weight of 195.6 . It is a solid at room temperature and is stored in a dry environment .


Molecular Structure Analysis

The molecular structure of “2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid” is represented by the formula C9H6ClNO2 . The InChI code for this compound is 1S/C9H6ClNO2/c10-8-3-6(4-9(12)13)1-2-7(8)5-11/h1-3H,4H2,(H,12,13) .


Physical And Chemical Properties Analysis

The compound “2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid” is a solid at room temperature . It has a molecular weight of 195.6 . More specific physical and chemical properties such as melting point, boiling point, and density were not available from the search results.

Scientific Research Applications

Molecular Machines Fuel

Chiara Biagini et al. (2020) explored the kinetics of aminolysis reactions involving cyano and phenylpropanoic derivatives as a method for controlling the release rate of chemical fuels for molecular machines. This study highlights the potential of using such chemical reactions to regulate the operation of molecular machines, avoiding the overfeeding and malfunction of these systems (Biagini et al., 2020).

Glycosidation Catalyst

In the work of A. Szpilman and E. Carreira (2009), the 2-chloro-2-methylpropanoic ester group demonstrated its role as a steering group in Schmidt glycosidation reactions. This research found that the ester group facilitates the rapid and efficient glycosidation of sterically hindered alcohols under mild conditions, showcasing the utility of chloro and methylpropanoic acid derivatives in organic synthesis (Szpilman & Carreira, 2009).

Polymer Engineering

Kishikawa et al. (2008) investigated the polymerization of benzoic acid derivatives complexed with dipyridyl compounds, demonstrating the ability to maintain multilayered structures during polymerization. This research underlines the importance of chloro and cyano functional groups in designing materials with specific architectural and functional properties (Kishikawa et al., 2008).

Medicinal Chemistry

In medicinal chemistry, the structural modification of phenylpropanoic acid derivatives has been explored for their potential immunosuppressive activity. Kiuchi et al. (2000) synthesized and evaluated 2-substituted 2-aminopropane-1,3-diols, indicating the importance of the phenyl ring's position in enhancing the compounds' immunosuppressive effects. This work demonstrates the versatility of chloro and cyano groups in synthesizing compounds with significant biological activities (Kiuchi et al., 2000).

Antimicrobial Compounds

Research by L. Shaala et al. (2020) on the antimicrobial properties of chlorinated 3-phenylpropanoic acid derivatives from the red sea marine actinomycete Streptomyces coelicolor LY001 presents a novel class of natural chlorinated phenylpropanoic acid derivatives. These compounds exhibited significant activities against Escherichia coli and Staphylococcus aureus, highlighting the potential of chloro and cyano functional groups in developing new antimicrobial agents (Shaala et al., 2020).

Safety and Hazards

The compound “2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid” is associated with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

properties

IUPAC Name

2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-11(2,10(14)15)8-4-3-7(6-13)9(12)5-8/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKGHNGGDMNGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)C#N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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